A Comprehensive Physicochemical Guide to 3,7-Dimethyloctyl Phenylacetate
A Comprehensive Physicochemical Guide to 3,7-Dimethyloctyl Phenylacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,7-Dimethyloctyl phenylacetate, also known as dihydrocitronellyl phenylacetate, is an ester recognized for its potential applications in the fragrance and flavor industries.[1] Its characteristic scent profile, often described as floral and rosy, makes it a compound of interest for formulation scientists. This technical guide provides an in-depth physicochemical characterization of 3,7-dimethyloctyl phenylacetate, offering a foundational understanding for researchers and professionals in drug development and chemical synthesis. This document will delve into the synthesis, spectroscopic and physicochemical properties, and analytical methodologies pertinent to this compound, providing both theoretical insights and practical, field-proven protocols.
Molecular Structure and Identification
The foundational step in characterizing any chemical entity is to understand its molecular structure and unique identifiers.
Molecular Formula: C₁₈H₂₈O₂
Synonyms: Dihydrocitronellyl phenylacetate, Tetrahydrogeranyl phenylacetate[1]
CAS Number: 67874-77-5[2]
The structure consists of a phenylacetate group esterified with a 3,7-dimethyloctanol backbone. This branched-chain alcohol moiety is crucial in defining the molecule's steric and electronic properties, which in turn influence its physical and sensory characteristics.
Synthesis and Purification
The synthesis of 3,7-dimethyloctyl phenylacetate is most commonly achieved through esterification. The choice of method depends on factors such as desired yield, purity, and scalability.
Fischer-Speier Esterification: A Classic Approach
Fischer-Speier esterification is a robust and widely used acid-catalyzed reaction between a carboxylic acid and an alcohol. In this case, phenylacetic acid and 3,7-dimethyloctanol are reacted in the presence of a strong acid catalyst.
Causality of Experimental Choices:
-
Acid Catalyst: A strong acid, such as sulfuric acid or p-toluenesulfonic acid, is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.
-
Reaction Conditions: The reaction is typically performed under reflux to ensure it reaches equilibrium.
-
Equilibrium Shift: To drive the reaction towards the product, it is common to either use an excess of one reactant (typically the less expensive one) or to remove water as it is formed, often by azeotropic distillation with a solvent like toluene using a Dean-Stark apparatus.
Experimental Protocol: Fischer-Speier Esterification
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a Dean-Stark trap, combine phenylacetic acid (1.0 equivalent), 3,7-dimethyloctanol (1.2 equivalents), and a suitable solvent such as toluene.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents).
-
Reaction: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield pure 3,7-dimethyloctyl phenylacetate.
Transesterification: An Alternative Pathway
Transesterification involves the reaction of an ester with an alcohol in the presence of an acid or base catalyst to exchange the alcohol group. For the synthesis of 3,7-dimethyloctyl phenylacetate, a simple ester of phenylacetic acid, such as methyl phenylacetate, can be reacted with 3,7-dimethyloctanol.
Diagram: Synthesis of 3,7-Dimethyloctyl Phenylacetate via Fischer Esterification
Caption: Fischer esterification of phenylacetic acid and 3,7-dimethyloctanol.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR Spectral Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.3 | m | 5H | Aromatic protons (C₆H₅) |
| ~4.1 | t | 2H | -O-CH₂- |
| ~3.6 | s | 2H | -CH₂-Ph |
| ~1.6-1.1 | m | ~13H | Aliphatic protons on the octyl chain |
| ~0.9 | d | 6H | -CH(CH₃)₂ |
| ~0.85 | d | 3H | -CH(CH₃)- |
Predicted ¹³C NMR Spectral Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~171 | C=O (ester carbonyl) |
| ~134 | Quaternary aromatic carbon |
| ~129 | Aromatic CH |
| ~128 | Aromatic CH |
| ~127 | Aromatic CH |
| ~65 | -O-CH₂- |
| ~41 | -CH₂-Ph |
| ~39-22 | Aliphatic carbons of the octyl chain |
| ~28 | -CH(CH₃)₂ |
| ~22, ~19 | Methyl carbons |
Note: These are predicted values and may vary slightly from experimental data. NMR prediction software can provide more detailed estimations.[3][4][5][6]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For 3,7-dimethyloctyl phenylacetate, electron ionization (EI) would likely lead to characteristic fragments.
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of 276.42 g/mol .
-
Base Peak: Likely m/z 91, corresponding to the stable tropylium cation ([C₇H₇]⁺) formed from the benzyl group.
-
Other Fragments: Peaks corresponding to the loss of the alkoxy group, and fragmentation of the alkyl chain.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected Characteristic IR Absorptions:
| Wavenumber (cm⁻¹) | Functional Group |
| ~3030 | C-H stretch (aromatic) |
| ~2950-2850 | C-H stretch (aliphatic) |
| ~1735 | C=O stretch (ester) |
| ~1600, ~1495 | C=C stretch (aromatic ring) |
| ~1250-1000 | C-O stretch (ester) |
Physicochemical Properties
The physical properties of 3,7-dimethyloctyl phenylacetate are critical for its handling, formulation, and application.
| Property | Value | Source |
| Molecular Weight | 276.42 g/mol | Calculated |
| Boiling Point | 352.00 to 354.00 °C @ 760.00 mm Hg | [1] |
| Flash Point | 221.00 °F (105.00 °C) | [1] |
| Appearance | Colorless liquid (predicted) | Analogous compounds |
| Solubility | Insoluble in water; soluble in alcohols and oils | [7] |
For comparison, the related compound citronellyl phenylacetate (CAS 139-70-8) has a reported boiling point of 342 °C and a density of approximately 0.96 g/cm³.[7][8]
Analytical Methods
The purity and concentration of 3,7-dimethyloctyl phenylacetate are typically determined using chromatographic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds like esters in complex matrices.[9][10][11][12][13]
Rationale for Method Selection:
-
Separation: The gas chromatograph separates the components of a mixture based on their volatility and interaction with the stationary phase of the column.
-
Identification: The mass spectrometer provides mass-to-charge ratio data of the eluting compounds, allowing for their identification by comparing the fragmentation pattern to spectral libraries.
-
Quantification: By using an internal or external standard, the concentration of the analyte can be accurately determined.
Representative GC-MS Protocol:
-
Sample Preparation: Dilute the sample containing 3,7-dimethyloctyl phenylacetate in a suitable solvent such as ethyl acetate or dichloromethane.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector: Split/splitless injector, with an appropriate split ratio to avoid column overloading.
-
Oven Program: A temperature gradient program is typically used to ensure good separation of all components. For example, start at a lower temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 280 °C).
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan mode for qualitative analysis and identification. Selected Ion Monitoring (SIM) mode can be used for higher sensitivity and quantitative analysis of the target compound.
-
-
Data Analysis: Identify the peak corresponding to 3,7-dimethyloctyl phenylacetate by its retention time and mass spectrum. Quantify using a calibration curve.
Diagram: Analytical Workflow for 3,7-Dimethyloctyl Phenylacetate
Sources
- 1. dihydrocitronellyl phenyl acetate, 67874-77-5 [thegoodscentscompany.com]
- 2. nextsds.com [nextsds.com]
- 3. acdlabs.com [acdlabs.com]
- 4. Visualizer loader [nmrdb.org]
- 5. NMR Predictor - Documentation [docs.chemaxon.com]
- 6. Download NMR Predict - Mestrelab [mestrelab.com]
- 7. Citronellyl phenylacetate | C18H26O2 | CID 8767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. GC-MS Determination of Undeclared Phthalate Esters in Commercial Fragrances: Occurrence, Profiles and Assessment of Carcinogenic and Non-Carcinogenic Risk Associated with Their Consumption among Adult Consumers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fragrance And Flavor Component Analysis: Techniques And Applications - Blogs - News [alwsci.com]
- 11. jcanoingenieria.com [jcanoingenieria.com]
- 12. agilent.com [agilent.com]
- 13. gcms.cz [gcms.cz]
